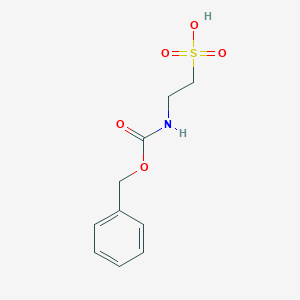

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid

Descripción general

Descripción

“2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is a chemical compound with the molecular formula C10H13NO5S . It is used for research purposes .

Molecular Structure Analysis

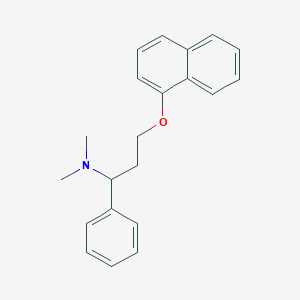

The molecular structure of “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is characterized by the presence of a benzyloxy carbonyl group attached to an amino group, which is further attached to an ethanesulfonic acid group . The molecular weight of this compound is 259.28 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” are not available, it’s known that compounds with benzylic positions are susceptible to oxidative degradation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, and its surface tension is 48.3±3.0 dyne/cm . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

Field

Application Summary

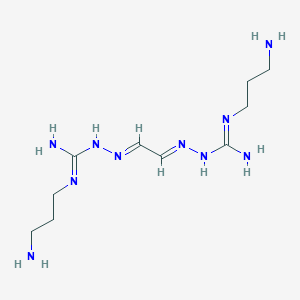

Amino acid ionic liquids (AAILs), such as those derived from tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), have been used in organic synthesis . These compounds have multiple reactive groups, making them versatile for various reactions .

Method of Application

The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Results

The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Peptide Synthesis

Field

Application Summary

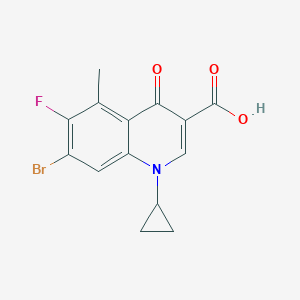

Amino acid building-blocks, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid, have been used in the synthesis of peptoids .

Method of Application

The synthesis involved a suspension of the amino acid building-block in dichloromethane, to which tert-Butyl 2,2,2-trichloroacetimidate in diethyl ether was added slowly . The reaction mixture was stirred at 0 degrees Celsius .

Results

The document did not provide specific results or outcomes for this procedure .

Safety And Hazards

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGORJGOOCHDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)

![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)

![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)